![molecular formula C20H11NO3S B3855716 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B3855716.png)
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione
Übersicht
Beschreibung
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione is a synthetic compound that belongs to the class of organic compounds known as phenothiazines. It is a derivative of 8H-naphtho[2,3-a]phenothiazine, which is a heterocyclic compound that contains a phenothiazine ring fused to a naphthalene ring. 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
Wirkmechanismus
The exact mechanism of action of 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis in cancer cells. It may also inhibit the growth of cancer cells by interfering with their DNA synthesis or by disrupting their cell cycle.
Biochemical and physiological effects:
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione has been shown to have a number of biochemical and physiological effects. In one study, it was found to increase the production of reactive oxygen species (ROS) in human breast cancer cells. ROS are known to play a role in the induction of apoptosis in cancer cells. In another study, it was shown to inhibit the activity of an enzyme called topoisomerase II, which is involved in DNA replication and is a target of many anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione in lab experiments is that it is relatively easy to synthesize in good yields. It also exhibits strong fluorescence properties, making it a useful tool for studying biological processes such as cell signaling and protein-protein interactions.
One limitation of using 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer effects. Additionally, its potential toxicity to normal cells may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research involving 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione. One area of interest is its potential use as a fluorescent probe for imaging biological processes in living cells. Another area of interest is its potential use as a component of organic electronic devices, such as solar cells and transistors. Finally, further research is needed to fully understand its mechanism of action and to develop more effective anti-cancer therapies based on this compound.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione has been investigated for its potential applications in various scientific fields. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was shown to induce apoptosis (programmed cell death) in human leukemia cells.
In the field of materials science, 7-hydroxy-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione has been investigated for its potential use as a dye and as a component of organic electronic devices. In one study, it was found to exhibit strong fluorescence properties, making it a promising candidate for use as a fluorescent dye. In another study, it was shown to have good electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Eigenschaften
IUPAC Name |
7-hydroxy-14H-naphtho[3,2-a]phenothiazine-8,13-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3S/c22-13-9-15-18(21-12-7-3-4-8-14(12)25-15)17-16(13)19(23)10-5-1-2-6-11(10)20(17)24/h1-9,21-22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQFVVYCOIUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxynaphtho[2,3-a]phenothiazine-8,13-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



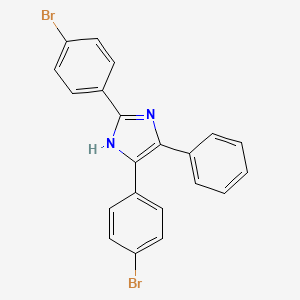
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)
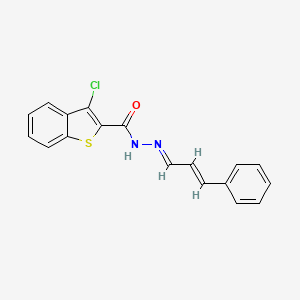
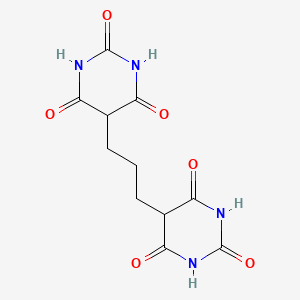
![1-(2-chlorobenzyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3855679.png)
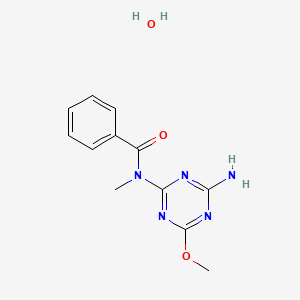
![4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B3855684.png)
![4-(dimethylamino)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855686.png)



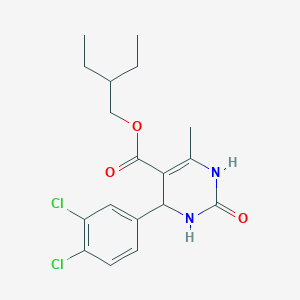
![N'-[1-(4-fluorophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855723.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3855724.png)